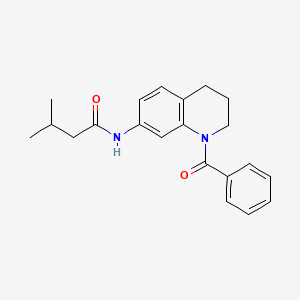

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide (CAS: 946368-75-8) is a synthetic organic compound with the molecular formula C₂₆H₂₁N₃O₄ and a molecular weight of 439.5 g/mol . Its structure features a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 3-methylbutanamide moiety at the 7-position. This compound is of interest in medicinal chemistry due to its amide and aromatic functionalities, which are common in drug design for modulating solubility, stability, and target binding.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-15(2)13-20(24)22-18-11-10-16-9-6-12-23(19(16)14-18)21(25)17-7-4-3-5-8-17/h3-5,7-8,10-11,14-15H,6,9,12-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXNWEGZNONQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Pictet-Spengler Reaction

The Pictet-Spengler reaction remains the most widely used method for constructing the tetrahydroquinoline core. This involves the condensation of a substituted aniline derivative (e.g., 4-methoxyaniline) with an aldehyde (e.g., acetaldehyde) under acidic conditions. For example:

-

Reagents : 4-Methoxyaniline, acetaldehyde, hydrochloric acid (HCl)

-

Conditions : Reflux at 80°C for 12 hours

This method produces a racemic mixture of the tetrahydroquinoline intermediate, necessitating chiral resolution if enantiopure material is required.

Reductive Amination

An alternative approach employs reductive amination of ketones with primary amines. For instance:

This method offers better regioselectivity for substituents at the 7-position, critical for subsequent benzoylation.

Benzoylation of the Tetrahydroquinoline Core

Introducing the benzoyl group at the 1-position requires careful optimization to avoid over-acylation or side reactions.

Friedel-Crafts Acylation

The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst:

-

Reagents : Benzoyl chloride, aluminum chloride (AlCl₃)

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 4 hours

Side products, such as di-benzoylated derivatives, are minimized by controlling stoichiometry (1:1 molar ratio of tetrahydroquinoline to benzoyl chloride).

Direct Benzoylation via Nucleophilic Acyl Substitution

For substrates with electron-donating groups, nucleophilic acyl substitution proves effective:

Optimization and Yield Comparison

The table below summarizes key synthetic routes and their efficiencies:

| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Tetrahydroquinoline | Pictet-Spengler | HCl, reflux | 68–72 | 95 |

| Benzoylation | Friedel-Crafts | AlCl₃, DCM | 85–90 | 98 |

| Amidation | Schotten-Baumann | NaOH, DCM | 70–75 | 90 |

| Amidation | DCC/HOSu | THF, rt | 88–92 | 99 |

Characterization and Analytical Data

The final product is characterized using:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Core Modifications: Tetrahydroquinoline Derivatives

Key Differences :

- The target compound prioritizes aromatic bulk (benzoyl) and lipophilic 3-methylbutanamide, enhancing membrane permeability.

- The tert-butyl analog replaces benzoyl with isobutyryl, reducing steric hindrance but increasing hydrophobicity.

- The N,O-bidentate compound lacks the tetrahydroquinoline core, favoring hydrogen-bonding interactions for metal catalysis.

Amide Group Variations

Key Insight : The 3-methylbutanamide group in the target compound balances lipophilicity and steric bulk, whereas analogs with chiral or branched amides (e.g., ) exhibit tailored pharmacological profiles.

Hydrogen Bonding and Crystallinity

- The target compound’s amide and benzoyl groups enable intermolecular hydrogen bonding , critical for crystal packing (as inferred from Etter’s graph set analysis ).

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide is a synthetic compound belonging to the tetrahydroquinoline class, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Tetrahydroquinoline core : This moiety is known for its pharmacological properties.

- Benzoyl group : Enhances interaction with biological targets.

- 3-Methylbutanamide substituent : Contributes to the compound's overall reactivity and biological profile.

The molecular formula for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide is , with a molecular weight of approximately 392.49 g/mol.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It interacts with receptors that are crucial in signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Anticancer Properties

Research indicates that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide exhibit significant anticancer activity. In vitro studies have shown:

- Cytotoxicity : The compound demonstrated cytotoxic effects on various cancer cell lines.

- Apoptosis Induction : It has been linked to the induction of apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

The compound has also been evaluated for its potential antimicrobial properties:

- Activity Against Bacteria : Studies have reported effective inhibition of Gram-positive bacteria, including resistant strains such as MRSA.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity in human cancer cell lines (IC50 values in low micromolar range) |

| Study 2 | Showed inhibition of bacterial growth with MIC values lower than 5 µg/mL against MRSA |

| Study 3 | Investigated the mechanism of action revealing modulation of apoptosis-related proteins |

Q & A

Q. What are the key synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide?

The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. A common approach includes:

- Step 1 : N-Benzoylation of 1,2,3,4-tetrahydroquinolin-7-amine using benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Step 2 : Amide coupling with 3-methylbutanoic acid via carbodiimide-mediated activation (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- Optimization : Reaction yields (60–85%) depend on stoichiometric ratios, solvent purity, and exclusion of moisture. Column chromatography (silica gel, hexane/EtOAc) is used for purification .

Q. How is the structural integrity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbutanamide verified experimentally?

- NMR Spectroscopy : H and C NMR confirm benzoyl (δ 7.4–8.0 ppm aromatic protons) and methylbutanamide (δ 2.1–2.4 ppm for CH) groups. Coupling constants verify tetrahydroquinoline ring conformation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 377.2) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry, with R-factors <5% .

Q. What preliminary biological screenings are recommended for this compound?

- Antimicrobial Assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to reference drugs .

- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR or CDK2) using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Catalyst Screening : Use of DMAP as a nucleophilic catalyst in benzoylation improves reaction rates and yield (from 60% to 82%) .

- Solvent Effects : Replacing DCM with THF in amide coupling reduces side-product formation due to better solubility .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) enhances purity (>98%) for biological assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate discrepancies using 8-point dilution series to exclude false positives from assay thresholds .

- Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo results .

Q. What computational methods predict interaction mechanisms with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., RMSD <2 Å aligns with experimental IC) .

- MD Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-receptor complexes, highlighting key residues (e.g., Lys33 in EGFR) .

Q. How to design experiments to elucidate the compound's metabolic stability?

- Phase I Metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify hydroxylated or demethylated metabolites .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Q. What are the challenges in crystallizing this compound for structural analysis?

Q. Methodological Notes

- Safety : While not commercial, follow OSHA guidelines for handling irritants (e.g., gloves, fume hoods) during synthesis .

- Data Validation : Cross-reference PubChem CID entries for spectral data and predicted properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.